3-p-Anisoyl Acacetin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

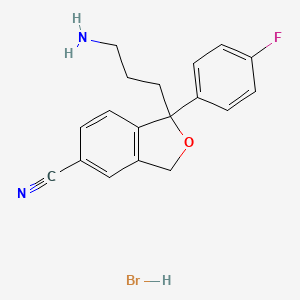

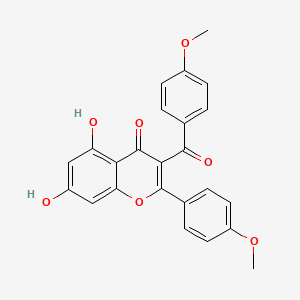

3-p-Anisoyl Acacetin is a compound with the molecular formula C24H18O7 . It contains 52 bonds in total, including 34 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 3 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 2 ketones (aromatic), and 2 aromatics .

Synthesis Analysis

Acacetin, the base compound of 3-p-Anisoyl Acacetin, is a naturally occurring flavonoid with a characteristic C6-C3-C6 structure . The biosynthesis of acacetin involves flavone synthase, a key enzyme that provides precursors for acacetin biosynthesis .Molecular Structure Analysis

The molecular structure of 3-p-Anisoyl Acacetin is characterized by several features, including 34 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 3 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 2 ketones (aromatic), and 2 aromatics .Physical And Chemical Properties Analysis

3-p-Anisoyl Acacetin is a flavonoid compound with the molecular formula C24H18O7 . It contains multiple bonds, aromatic rings, and ketones, which contribute to its physical and chemical properties .Aplicaciones Científicas De Investigación

Anti-Cancer Properties

3-p-Anisoyl Acacetin has been studied for its potential anti-cancer properties . It has shown promise in inhibiting the growth of cancer cells and could potentially be used as a therapeutic agent in cancer treatment .

Anti-Inflammatory Effects

Research has shown that 3-p-Anisoyl Acacetin can have anti-inflammatory effects . It has been found to inhibit the expression of certain proteins involved in inflammation, which could make it useful in treating inflammatory conditions .

Antioxidant Activity

3-p-Anisoyl Acacetin also has antioxidant properties . This means it can neutralize harmful free radicals in the body, which can help prevent damage to cells and tissues .

Cardiovascular Protection

Studies have suggested that 3-p-Anisoyl Acacetin could have cardiovascular protective effects . This could potentially make it useful in preventing or treating heart disease .

Neuroprotective Effects

Research has indicated that 3-p-Anisoyl Acacetin may have neuroprotective effects . This means it could potentially help protect the brain and nervous system from damage .

Anti-Infectious Properties

3-p-Anisoyl Acacetin has been studied for its potential anti-infectious properties . It could potentially be used to help prevent or treat infections .

Anti-Diabetic Effects

Research has suggested that 3-p-Anisoyl Acacetin could have anti-diabetic effects . This could potentially make it useful in managing diabetes .

Anti-Obesity Activity

Studies have indicated that 3-p-Anisoyl Acacetin may have anti-obesity activity . This means it could potentially be used to help prevent or treat obesity .

Mecanismo De Acción

Target of Action

3-p-Anisoyl Acacetin is an acacetin derivative, a flavonoid . Acacetin has been found to interact with several targets, including EGFR, PTGS2, SRC, and ESR1 . These targets play crucial roles in various biological processes, including inflammation and oxidative stress .

Mode of Action

Acacetin interacts with its targets, leading to a series of changes in cellular processes. For instance, it has been found to inhibit the EGF-induced cell transformation and phosphorylation of Akt, GSK3β, and p70S6K, which may be due to the direct binding of acacetin to phosphatidylinositol 3-kinase (PI3-K) .

Biochemical Pathways

Acacetin affects several biochemical pathways. It has been found to inhibit inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation . It also suppresses the expression of Lipopolysaccharides (LPS)-activated Phosphorylated ERK (p-ERK), p-JNK, and p-p38, inhibits NF-κB p65 phosphorylation and nuclear translocation .

Pharmacokinetics

The pharmacokinetics of acacetin have been studied using liquid chromatography-tandem mass spectrometry (LC–MS/MS). The method was used to quantify acacetin in human plasma and was found to be highly sensitive . .

Result of Action

The action of acacetin results in a variety of molecular and cellular effects. It has been found to significantly suppress pathological damage and pro-inflammatory cytokine expression in mice with LPS-induced fulminant hepatic failure and acute lung injury . In vitro experiments further confirmed that acacetin attenuated LPS-induced M1 polarization .

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O7/c1-29-16-7-3-13(4-8-16)22(27)21-23(28)20-18(26)11-15(25)12-19(20)31-24(21)14-5-9-17(30-2)10-6-14/h3-12,25-26H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTUTEQLHXVWNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747046 |

Source

|

| Record name | 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-p-Anisoyl Acacetin | |

CAS RN |

874519-13-8 |

Source

|

| Record name | 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)

![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)